N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Description
N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of structural motifs, including a benzyloxyphenyl group, a triazole ring, and an adamantane core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C26H28N4O2 |
|---|---|
Molecular Weight |
428.5g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c31-24(29-22-6-8-23(9-7-22)32-15-19-4-2-1-3-5-19)25-11-20-10-21(12-25)14-26(13-20,16-25)30-18-27-17-28-30/h1-9,17-18,20-21H,10-16H2,(H,29,31) |
InChI Key |
JGVXARAXALLHDY-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the benzyloxyphenyl derivative, followed by the introduction of the triazole ring through a click chemistry reaction. The adamantane core is then incorporated through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzoic acid derivatives, while reduction of the triazole ring can produce dihydrotriazole compounds.
Scientific Research Applications
N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring structure and have similar biological activities.
Adamantane Derivatives: Compounds with an adamantane core are known for their stability and bioavailability.
Benzyloxyphenyl Compounds: These compounds are often used in medicinal chemistry for their bioactive properties.
Uniqueness
N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is unique due to its combination of structural motifs, which confer a range of biological activities and potential applications. Its ability to undergo various chemical reactions and its stability make it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
